molecular formula C18H16F3N3O2 B2494466 1-(2,6-Difluorophenyl)-3-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea CAS No. 955237-26-0

1-(2,6-Difluorophenyl)-3-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea

Cat. No.: B2494466
CAS No.: 955237-26-0
M. Wt: 363.34
InChI Key: QVGOFBXCZAUWMX-UHFFFAOYSA-N
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Description

1-(2,6-Difluorophenyl)-3-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

The synthesis of 1-(2,6-Difluorophenyl)-3-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrrolidinone ring: This step involves the reaction of a suitable amine with a diketone to form the pyrrolidinone ring.

    Introduction of the fluorophenyl groups: Fluorination reactions are carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atoms at specific positions on the phenyl rings.

    Urea formation: The final step involves the reaction of the intermediate compound with an isocyanate to form the urea moiety.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

1-(2,6-Difluorophenyl)-3-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, where nucleophiles such as amines or thiols replace the fluorine atoms, forming new derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2,6-Difluorophenyl)-3-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Materials Science: Its unique structure makes it a candidate for the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

    Biological Research: Researchers investigate its interactions with biological molecules to understand its potential as a biochemical tool or therapeutic agent.

Mechanism of Action

The mechanism of action of 1-(2,6-Difluorophenyl)-3-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound can enhance its binding affinity to these targets, leading to inhibition or activation of specific biochemical pathways. The urea moiety may also play a role in stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

1-(2,6-Difluorophenyl)-3-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea can be compared with other fluorinated urea derivatives, such as:

    1-(2,4-Difluorophenyl)-3-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea: Similar structure but with different fluorine substitution pattern.

    1-(2,6-Difluorophenyl)-3-((1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea: Variation in the position of the fluorine atoms on the phenyl rings.

These comparisons highlight the uniqueness of this compound in terms of its specific fluorine substitution pattern and its potential impact on the compound’s chemical and biological properties.

Properties

IUPAC Name

1-(2,6-difluorophenyl)-3-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3N3O2/c19-12-4-6-13(7-5-12)24-10-11(8-16(24)25)9-22-18(26)23-17-14(20)2-1-3-15(17)21/h1-7,11H,8-10H2,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVGOFBXCZAUWMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)F)CNC(=O)NC3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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